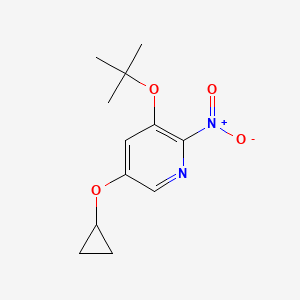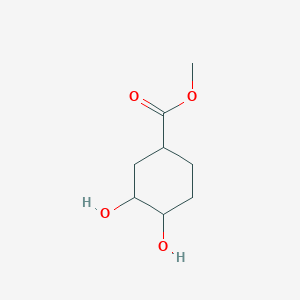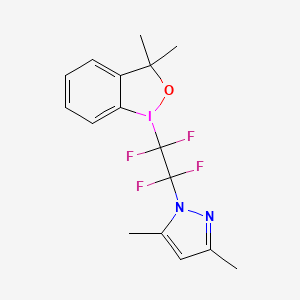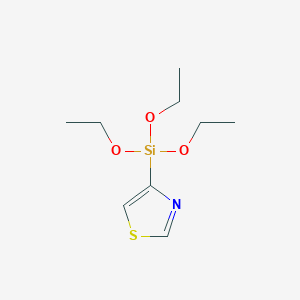
Ethyl 2,3-difluoro-4-methylphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-difluoro-4-methylphenylacetate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-methylphenylacetate typically involves the esterification of 2,3-difluoro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Material: 2,3-difluoro-4-methylphenylacetic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux the mixture for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,3-difluoro-4-methylphenylacetic acid
Reduction: 2,3-difluoro-4-methylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,3-difluoro-4-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-difluoro-4-methylphenylacetate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular responses. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-difluoro-4-methylphenylacetate can be compared with other phenylacetate derivatives:
Ethyl phenylacetate: Lacks the fluorine and methyl substitutions, resulting in different chemical properties and reactivity.
Ethyl 2,3-difluorophenylacetate: Similar but lacks the methyl group, which can affect its steric and electronic properties.
Ethyl 4-methylphenylacetate:
The unique combination of fluorine and methyl substitutions in this compound makes it distinct and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
ethyl 2-(2,3-difluoro-4-methylphenyl)acetate |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3 |
Clé InChI |
FQHILLNFISZUDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=C(C=C1)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)

